(3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine1-oxide
Description
The compound (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine 1-oxide is a quinuclidine derivative featuring a tetrahydroisoquinoline moiety linked via a carbonyloxy bridge. Its molecular formula is C23H26N2O4, with a molecular weight of 394.46 g/mol . It is structurally related to Solifenacin, a muscarinic receptor antagonist used for overactive bladder syndrome, and is identified as an impurity or metabolite in pharmaceutical synthesis . The stereochemistry (3R configuration) and the presence of a hydroxyl group on the tetrahydroisoquinoline ring differentiate it from other analogs.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] 4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20?,21-,22?,25?/m0/s1 |
InChI Key |
HKJBKWXZULCCEK-SPUMBLFESA-N |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-] |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine-1-oxide represents a significant advancement in medicinal chemistry, particularly in the context of neuropharmacology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinuclidine core and a tetrahydroisoquinoline moiety. This structural diversity contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.40 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Neuropharmacological Effects
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit various neuropharmacological effects, including:
- Antidepressant Activity : Some studies suggest that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticonvulsant Effects : The quinuclidine structure is known for its interaction with GABA receptors, which may contribute to anticonvulsant properties.
Antiviral Activity
Recent investigations have highlighted the antiviral potential of similar compounds against various viral strains. For instance:
- Anti-Coronavirus Activity : A study on tetrahydroisoquinoline derivatives demonstrated promising antiviral effects against strains of human coronavirus (HCoV-229E and HCoV-OC43). The mechanism involved inhibition of viral replication through interference with viral entry or replication processes .
Study 1: Antiviral Efficacy
In a comparative analysis involving several tetrahydroisoquinoline derivatives, researchers found that specific substitutions on the isoquinoline core significantly enhanced antiviral activity. The compound (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine-1-oxide was among those tested and showed moderate efficacy against the aforementioned coronaviruses .
Study 2: Neuroprotective Properties
Another study assessed the neuroprotective effects of related compounds in models of oxidative stress-induced neurotoxicity. Results indicated that certain derivatives could reduce neuronal cell death by scavenging reactive oxygen species (ROS), thereby protecting neuronal integrity .
Biological Activity Summary
The following table summarizes key findings from studies assessing the biological activity of (3R)-3-((4-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)oxy)quinuclidine-1-oxide and related compounds:
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical differences between the target compound and its closest analogs:
Structural and Functional Analysis
Solifenacin N-Oxide: Shares the quinuclidine N-oxide core but lacks the hydroxyl group on the tetrahydroisoquinoline ring. Molecular weight is 16 g/mol lower than the target compound due to the absence of one oxygen atom .
Stereoisomeric Variants :
- The (1R,3R,4R)-configured analog (PA 19 50700) has identical molecular weight and formula to the target compound but differs in stereochemistry, which may influence receptor binding and metabolic stability .
THIQ Carboxamide Derivatives: Compounds like CAS 312637-48-2 feature a tetrahydroisoquinoline core but with bulky substituents (e.g., chlorophenyl, triazole), increasing molecular weight and altering lipophilicity .
Spiroheterocyclic Tetrahydroisoquinolines: describes spiro-fused systems (e.g., spiro[isoquinoline-3,4'-piperidine]), which introduce conformational rigidity compared to the target compound’s flexible quinuclidine scaffold .
Pharmacological and Industrial Relevance
- Pharmaceutical Role : The target compound is critical in quality control for Solifenacin production, as impurities can affect drug efficacy and safety .
Preparation Methods
Synthesis of 4-Hydroxy-1-phenyl-1,2,3,4-Tetrahydroisoquinoline-2-carbonyl
Core Tetrahydroisoquinoline Synthesis
The 1-phenyl-1,2,3,4-tetrahydroisoquinoline framework is typically synthesized via acylation-cyclization or asymmetric hydrogenation routes:
Key Observations:
Functionalization at C4 and C2
Introduction of 4-Hydroxy Group
Oxidative rearomatization of tetrahydroisoquinolines (THIQs) using pyridine-N-oxide (PNO) under high-temperature conditions introduces C4 functionality:
| Substrate | Oxidant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| THIQ derivative | PNO | 250°C, pyridine | C4-hydroxy isoquinoline | >70% |
Mechanistic Insight :
PNO promotes retro-ene elimination of benzyl groups, forming imine intermediates that undergo aromatization. This method avoids toxic metals and tolerates diverse functional groups.
Carbonyl Installation at C2
The carbonyl at C2 is introduced via direct oxidation or Swern oxidation of a hydroxyl group. For example:
- Oxidation of Tetrahydroisoquinoline :
- Reagents : PCC, Dess-Martin periodinane.
- Outcome : Selective oxidation of C2-CH₂ to C=O.
Synthesis of Quinuclidine 1-Oxide with 3R Configuration
Coupling of Tetrahydroisoquinoline and Quinuclidine Moieties
Carbonyl Chloride Formation
The tetrahydroisoquinoline-2-carbonyl is converted to its acid chloride using SOCl₂ or PCl₅ :
| Reagent | Conditions | Yield |
|---|---|---|
| SOCl₂ | Reflux, 3 hr | 80–90% |
Esterification
The acid chloride reacts with (R)-3-hydroxyquinuclidine 1-oxide to form the ester linkage:
| Step | Conditions | Yield |
|---|---|---|
| 1 | DCM, Et₃N, 0°C → RT | 70–75% |
Stereochemical Control and Purification
Enantiopurity Assurance
Challenges and Optimizations
Competing Oxidation Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
